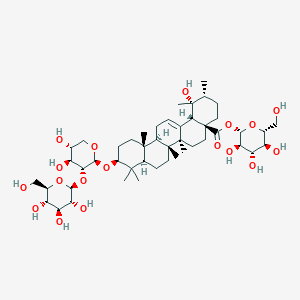

![molecular formula C21H18N2O5 B2491151 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953231-84-0](/img/structure/B2491151.png)

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds characterized by their unique structural features, which include the presence of benzo[d][1,3]dioxol-5-yl and isoxazol-3-yl groups. These features confer specific physical and chemical properties that make them of interest for various applications in medicinal and synthetic organic chemistry.

Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, including the formation of acrylamide derivatives through processes such as Claisen-Schmidt condensation and reductive cyclization. These methods enable the introduction of various functional groups, achieving the desired molecular architecture while maintaining the stereochemical configuration of the acrylamide bond (Naruto et al., 1982).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction, are crucial for determining the precise geometry of the synthesized compounds. Such studies reveal details about bond lengths, angles, and overall three-dimensional arrangement, providing insights into the compound's reactivity and properties (Kranjc et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions with various reagents, leading to transformations such as the Michael addition and cyclization reactions. These reactions are often influenced by the compound's electronic configuration, as determined by its molecular structure and functional groups (Demir et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. These properties are directly influenced by the molecular structure and functional groups present in the compound (Abdulla et al., 2013).

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's reactivity, stability, and interactions with other molecules. Such analyses are crucial for applications in synthetic chemistry and the development of new materials and drugs. The compound's functional groups play a significant role in its chemical behavior, influencing reactions such as nucleophilic substitutions and electrophilic additions (Gabriele et al., 2006).

Scientific Research Applications

KCNQ2 Opener Activity

The compound N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, closely related to the requested compound, was identified as a highly potent KCNQ2 opener. It showed significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

Photochemical and Thermal Addition Studies

Studies on methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate, structurally similar to the requested compound, revealed reverse stereoselectivities in photochemical and thermal reactions with methanol (Somei et al., 1977).

Antihyperglycemic Agent Research

A series of benzamide derivatives, including 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide compounds, were synthesized as part of research for antidiabetic agents. These compounds led to the identification of KRP-297, a candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial and Anti-Proliferative Activities

Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds showed interesting biological properties, with some derivatives demonstrating notable inhibitory effects on cancer cells (Mansour et al., 2020).

Spasmolytic Activities Research

2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile derivatives were synthesized and screened for potential spasmolytic activity. The structural variation of these molecules significantly affected their biological activities, with some showing potent antispasmodic activities (Naruto et al., 1982).

Antimicrobial Agents Development

Novel benzamides, acrylamides, and propionamides were synthesized and their antimicrobial activities evaluated against various bacteria and fungi. Some synthesized compounds showed superior in vitro activities compared to standard drugs (Rajanarendar et al., 2008).

properties

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-25-17-6-4-15(5-7-17)19-11-16(23-28-19)12-22-21(24)9-3-14-2-8-18-20(10-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,24)/b9-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIHWFUNVDCJSK-OQFOIZHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)

![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)